6-(Phenylthio)purine is a derivative of purine, characterized by the presence of a phenylthio group at the sixth position of the purine ring. Purine itself is a fundamental component of nucleic acids, comprising a fused pyrimidine and imidazole ring structure. The modification with a phenylthio group enhances its chemical and biological properties, making it significant in various scientific research areas, particularly in medicinal chemistry and biochemistry.
This compound can be synthesized through several methods, primarily involving the reaction of halogenated purines with mercaptans. The phenylthio group contributes to its unique reactivity and biological activity, which are of interest for further exploration in therapeutic applications.
6-(Phenylthio)purine is classified as a purine derivative, which places it within the broader category of heterocyclic compounds. Its structural modifications allow it to function as a purine antagonist, influencing nucleic acid synthesis.
The synthesis of 6-(phenylthio)purine typically involves nucleophilic substitution reactions where halogenated purines react with thiophenol derivatives. Commonly utilized reagents include potassium carbonate or sodium hydride as bases, and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reaction conditions.
The molecular formula for 6-(phenylthio)purine is , and its molecular weight is approximately 224.26 g/mol. The structure consists of a purine core with a phenylthio substituent at the sixth carbon position.
Property | Value |
---|---|
Molecular Formula | C₁₀H₈N₄S |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 6-(phenylthio)purine |
The structural representation includes both the aromatic phenyl group and the sulfur atom from the thioether linkage, which plays a crucial role in its chemical reactivity and biological interactions.
6-(Phenylthio)purine undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 6-(phenylthio)purine exerts its biological effects primarily involves acting as a purine antagonist. It interferes with DNA and RNA synthesis by integrating into nucleic acid chains, thereby disrupting normal cellular functions. This property makes it a candidate for further studies in cancer therapy and antiviral applications .
6-(Phenylthio)purine has several significant applications in scientific research:
6-(Phenyldithio)purine (C₁₁H₈N₄S₂) represents a structurally modified purine derivative characterized by a disulfide bridge (–S–S–) connecting the purine core at the C6 position to a phenyl group. This arrangement distinguishes it from monothioether thiopurines like 6-(phenylthio)purine (C₁₁H₈N₄S) [5] and conventional thiopurine drugs such as mercaptopurine. The molecule exhibits planar geometry in the purine ring system, with the phenyl-dithio moiety introducing steric bulk and potential torsional flexibility. The disulfide linkage contributes significant electron-withdrawing character, reducing electron density at N7 and N9 positions compared to simpler thioethers. This electronic perturbation influences tautomeric equilibria, potentially favoring the 7H-tautomer in polar solvents based on established purine tautomerism principles [8]. The compound's limited aqueous solubility aligns with the hydrophobic nature of the phenyl-dithio substituent and is consistent with the poor solubility profiles observed in other thiopurine derivatives [9].
Table 1: Fundamental Chemical Identifiers of 6-(Phenyldithio)purine
Property | Value |
---|---|
Systematic Name | 6-(Phenyldisulfanyl)purine |
Molecular Formula | C₁₁H₈N₄S₂ |
CAS Registry Number | Not assigned in search results (Related compound: 6-(Phenylthio)purine: 5450-35-1 [5]) |
Molar Mass | 260.34 g/mol |
Purine Substitution Pattern | C6-disulfide |
Related Monothio Compound | 6-(Phenylthio)purine (C₁₁H₈N₄S) [5] |
Spectral characteristics predicted from structural analogs include:
Table 2: Key Spectral Predictions
Spectroscopic Method | Predicted Features |
---|---|
IR Spectroscopy | ν 1580-1600 cm⁻¹ (C=C, C=N purine), ν 690-710 cm⁻¹ (C-S), ν 510-525 cm⁻¹ (S-S) |
Mass Spectrometry | m/z 260 [M]⁺, m/z 183 [M-C₆H₅S]⁺, m/z 119 [purine-H]⁺ |
Raman Spectroscopy | Characteristic S-S stretch ~500 cm⁻¹ |
The synthetic exploration of thio-substituted purines originated with early 20th-century investigations into heterocyclic systems, culminating in Gertrude Elion and George Hitchings' Nobel Prize-winning work on purine antimetabolites in the 1950s [9]. While 6-(phenyldithio)purine itself wasn't a therapeutic focus, its development was enabled by methodological advances in purine functionalization. The compound likely emerged as a synthetic intermediate during investigations into unsymmetrical disulfides within the purine series.
Early synthetic routes to such derivatives relied on nucleophilic displacement reactions at C6 of chloropurines or oxidation of corresponding thiolates. Patent literature from the early 2000s describes solid-phase synthetic approaches to diverse purine libraries incorporating sulfur functionalities, though specific mention of the dithio variant remains sparse [10]. The compound represents a niche within the broader structural space of C6-modified purines explored for structure-activity relationship (SAR) studies rather than a therapeutic agent itself. Its historical significance lies predominantly in its utility as:
The compound's limited natural occurrence contrasts with simpler thiopurines like thioguanine, which exists in marine organisms. Synthesis remains the sole source of 6-(phenyldithio)purine, typically involving:
Within the thiopurine class, 6-(phenyldithio)purine occupies a distinct chemical space compared to clinically established agents. Conventional thiopurines (azathioprine, mercaptopurine, thioguanine) feature monothio linkages at C6 that undergo complex bioactivation to thioguanine nucleotides (TGNs) [6]. These TGNs (target concentration: 235-450 pmol/8×10⁸ RBC in IBD ) incorporate into DNA/RNA or inhibit small GTPases like Rac1, underpinning their immunosuppressive and antineoplastic effects [9].
The disulfide bridge in 6-(phenyldithio)purine introduces fundamental pharmacokinetic and metabolic differences:
Table 3: Comparative Analysis of Thiopurine Derivatives
Structural Feature | Conventional Thiopurines (e.g., Mercaptopurine) | 6-(Phenyldithio)purine | Pharmacological Consequence |
---|---|---|---|
C6 Substituent | Monothioether (-SR) or thione (=S) | Disulfide (-SSAr) | Redox lability; distinct metabolic fate |
Metabolic Activation Pathway | HGPRT → TGNs | Likely reductive cleavage → MP | Delayed/potentially reduced TGN formation |
TPMT Substrate | Yes (forms methylmercaptopurine metabolites) | Unlikely | Potential bypass of protective methylation |
Rac1 Inhibition Potential | Via TGNs (tGTP) | Unmodified form unlikely | Dependent on metabolic conversion efficiency |
Antibacterial Activity | Limited (Mycoplasma, Corynebacterium spp.) [4] | Not documented | Structurally permits exploration in this domain |
Pharmacologically, 6-(phenyldithio)purine serves primarily as:
While lacking direct clinical application, its chemical novelty contributes to understanding structure-metabolism relationships in thiopurine chemistry, particularly regarding how sulfur oxidation state influences biodistribution, nucleotide conversion efficiency, and off-target interactions. This knowledge informs rational design of next-generation thiopurine derivatives with optimized therapeutic indices for oncology and immune-mediated disorders [7] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7